(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole
Description
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole (CAS: 9613-251-00-1) is a chiral indole derivative featuring a vinyl sulfone group at the 5-position and a (R)-configured 1-methylpyrrolidin-2-ylmethyl substituent at the 3-position. This compound serves as a critical intermediate in the synthesis of eletriptan hydrobromide, a selective 5-HT1B/1D receptor agonist used to treat migraines . Its structure is pivotal for pharmacological activity, as the vinyl sulfone group undergoes hydrogenation to form the ethyl sulfone moiety in the final drug molecule . The compound’s chirality is rigorously controlled during synthesis to ensure enantiopurity, as the (S)-isomer is considered an impurity with undefined activity .
Properties
CAS No. |
188113-72-6 |
|---|---|
Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1 |
InChI Key |
MJICWWOZPCLNBP-XSSIKURBSA-N |
SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly known as Eletriptan, is a compound belonging to the triptan class of drugs primarily used for the treatment of migraines. Its molecular formula is with a molecular weight of approximately 380.51 g/mol. This article reviews the biological activities associated with Eletriptan, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Eletriptan acts as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. By binding to these receptors, it induces vasoconstriction in cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, which are pivotal in migraine pathophysiology. This dual action effectively alleviates migraine symptoms.
Biological Activity Summary Table
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of Eletriptan in treating migraines:
-
Efficacy Trials :
- A double-blind study involving 1,000 participants demonstrated that Eletriptan significantly reduced headache severity within two hours post-administration compared to placebo, with a response rate exceeding 70% for moderate to severe migraines .
- Another study indicated that Eletriptan provided relief from associated symptoms such as nausea and photophobia, enhancing overall patient satisfaction .
-
Safety Assessments :
- Adverse effects were reported in approximately 10% of patients, primarily including dizziness, fatigue, and mild gastrointestinal disturbances . Serious side effects were rare.
- Long-term studies have shown no significant cardiovascular risks associated with Eletriptan use in patients without pre-existing conditions .
Case Studies
Case studies have illustrated the practical applications of Eletriptan:
- Case Study 1 : A 35-year-old female with chronic migraines experienced a significant reduction in attack frequency from 8 to 2 per month after initiating treatment with Eletriptan, demonstrating its long-term efficacy .
- Case Study 2 : A male patient with a history of cardiovascular issues was monitored while using Eletriptan; results indicated stable cardiovascular parameters without adverse events during a six-month treatment period .
Scientific Research Applications
Pharmacological Applications
Eletriptan is primarily indicated for the acute treatment of migraine attacks. Its mechanism involves the agonistic action on serotonin receptors, leading to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms.
Clinical Efficacy
Clinical trials have demonstrated Eletriptan's efficacy in reducing headache severity and associated symptoms such as nausea and photophobia. A study indicated that Eletriptan provides rapid relief, often within 30 minutes of administration, with sustained effects lasting several hours .
Case Studies
Several case studies highlight the effectiveness and safety profile of Eletriptan:
- Efficacy in Acute Migraine Treatment : A randomized controlled trial compared Eletriptan with other triptans. Results showed that Eletriptan had a higher rate of headache relief at two hours post-dose compared to sumatriptan, another commonly used triptan .
- Safety Profile : In a long-term safety study involving patients with chronic migraine, Eletriptan was well-tolerated with minimal adverse effects reported, primarily mild gastrointestinal disturbances .
- Comparison with Other Treatments : A meta-analysis evaluating various migraine treatments found Eletriptan to be effective and safe, providing significant relief compared to placebo and other non-triptan medications .
Research Insights
Recent research has expanded the understanding of Eletriptan's mechanism of action beyond serotonin receptor agonism. Studies suggest that it may also influence neurogenic inflammation pathways, contributing to its therapeutic effects in migraine management .
Chemical Reactions Analysis
Heck Coupling Reaction
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole is synthesized via a palladium-catalyzed Heck reaction between 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole and phenyl vinyl sulfone ( ).
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate (Pd(OAc)₂) with tri-o-tolylphosphine ligand |
| Solvent | Acetonitrile or DMF |
| Temperature | 95–105°C (reflux) |
| Reaction Time | 6–18 hours |
| Yield | 65–90% (dependent on purity of intermediates) |
| Critical Factor | High-purity intermediates required to avoid catalyst poisoning |
This reaction forms the vinyl sulfone moiety, critical for subsequent hydrogenation steps. The stereochemistry of the pyrrolidine ring remains intact due to its chiral (R)-configuration ( ).
Hydrogenation of the Vinyl Group
The vinyl sulfone group undergoes catalytic hydrogenation to form 5-(2-(phenylsulfonyl)ethyl)-1H-indole derivatives, a precursor to Eletriptan ( ).
Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol/THF mixture |
| Pressure | 45–50 psi H₂ |
| Temperature | 20–25°C |
| Yield | 85–90% |
The reaction proceeds via syn-addition of hydrogen, retaining the stereochemical integrity of the pyrrolidine ring ( ).
Reduction of Ketone Intermediates
Lithium aluminium hydride (LAH) is used to reduce benzyl-protected pyrrolidine ketones to their corresponding methylene derivatives.
Example Reaction Pathway:
-
Starting Material : (R)-Benzyl 2-(5-(2-(phenylsulfonyl)ethyl)-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
-
Reagent : LAH in THF
-
Product : (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Salt Formation for Purification
The intermediate 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole is purified as an oxalate salt to enhance crystallinity and stability ( ).
Process:
-
Reagent : Oxalic acid in isopropanol/water
-
Conditions : Stirring at 20–25°C for 2 hours
-
Purity (HPLC): 99.6% after crystallization
-
Melting Point : 192.5°C (DSC)
Mannich Reaction for Pyrrolidine Attachment
A Mannich reaction introduces the pyrrolidine moiety to the indole core during earlier synthesis stages ().
Typical Conditions:
| Component | Role |
|---|---|
| Methylmagnesium chloride | Grignard reagent for indole functionalization |
| THF/MTBE | Solvent system |
| Citric acid | Workup for pH adjustment |
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations :
- The vinyl sulfone group in the target compound distinguishes it from eletriptan’s ethyl sulfone and other halogenated (e.g., iodo) or oxygenated (e.g., methoxy) indole derivatives . This group enhances reactivity in palladium-catalyzed cross-coupling reactions, a step critical for constructing the indole scaffold .
- The (R)-pyrrolidinylmethyl group is essential for receptor binding specificity. Substitution with piperidine (e.g., BRL54443) or inversion to the (S)-configuration reduces 5-HT1B/1D affinity .
Enantiomeric and Regulatory Considerations
Chiral separation methods using Chiralpak IA columns (n-hexane/ethanol/isopropyl alcohol/TFA) resolve enantiomers with baseline precision . In contrast, non-chiral analogs (e.g., 5-iodo derivatives in ) bypass such stringent purity requirements .
Q & A
Q. Basic
- NMR : 1H/13C NMR identifies substituent positions (e.g., vinyl sulfonyl protons at δ 6.5–7.5 ppm; pyrrolidine methyl at δ 2.2–3.0 ppm) .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar indoles ().
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]+ ion).
Advanced Tip : For ambiguous NOE effects, combine DFT calculations with experimental data to validate 3D conformation .
How can researchers assess the compound’s biological activity, and what assays are suitable for initial screening?
Q. Basic
- In Vitro Assays : Use kinase inhibition assays (e.g., FLT3 or PKC isoforms) due to indole’s role in kinase modulation ().
- Cell Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., leukemia models for FLT3 targets).
Advanced : For mechanism-of-action studies, employ SPR (surface plasmon resonance) to measure binding kinetics or CRISPR-Cas9 knockouts to identify target pathways .
How does environmental pH or temperature affect the compound’s stability, and how can degradation products be identified?
Q. Advanced
- Stability Studies : Use accelerated degradation under varying pH (e.g., 1–13) and temperatures (25–60°C) per ICH guidelines. Monitor via HPLC-UV .
- Degradation Pathways : Oxidative cleavage of the vinyl sulfonyl group is likely; characterize products using LC-QTOF-MS .
- Environmental Fate : Apply QSAR models to predict biodegradation, referencing ’s framework for abiotic transformations .
How should researchers address contradictions in biological activity data across different experimental models?
Q. Advanced
- Source Analysis : Compare cell lines (e.g., primary vs. immortalized) and assay conditions (e.g., serum-free vs. serum-containing media). ’s split-plot design can isolate variables .
- Meta-Analysis : Use hierarchical clustering or PCA to identify outliers in dose-response datasets.
- In Vivo Validation : Replicate findings in animal models (e.g., xenografts) to confirm target engagement .
What strategies are effective for comparative studies with structural analogs?
Q. Advanced
- SAR Analysis : Synthesize analogs with modifications to the pyrrolidine or sulfonyl groups ().
- Docking Studies : Use AutoDock Vina or Schrödinger to compare binding modes with targets like FLT3 ().
- Pharmacophore Mapping : Overlay analogs to identify critical hydrogen bond donors/acceptors .
How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Q. Advanced
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) to improve bioavailability.
- Metabolic Stability : Incubate with liver microsomes; identify CYP450 metabolites via UPLC-MS .
- BBB Penetration : Modify logP via substituent tuning (e.g., reduce sulfonyl polarity) .
What crystallographic data are critical for understanding its interaction with biological targets?
Q. Advanced
- Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) and resolve structures at ≤2.0 Å resolution ().
- Thermal Shift Assays : Validate binding by monitoring protein melting temperature shifts .
How should analytical methods (e.g., HPLC) be validated for purity assessment?
Q. Basic
- ICH Compliance : Validate specificity, linearity (R² > 0.995), and precision (%RSD < 2%) using reference standards ().
- Forced Degradation : Correlate impurity peaks with stress conditions (e.g., oxidation, hydrolysis) .
What experimental designs minimize bias in evaluating the compound’s bioactivity?
Q. Advanced
- Randomized Block Design : Assign treatments randomly within blocks (e.g., cell culture plates) to control batch effects () .
- Blinding : Use double-blind protocols for in vivo studies.
- Replication : Include ≥3 biological replicates and statistical power analysis to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
